Hydrogen Bond Donor Count: Zero HBD Enforces Distinct Intermolecular Interaction Profile vs. Secondary Sulfonamide Analogs
CAS 54437-70-6 possesses zero hydrogen bond donors (HBD = 0) due to full N-methylation of the sulfonamide nitrogen, whereas the closest secondary sulfonamide analogs—N-(4-methoxyphenyl)benzenesulfonamide (CAS 7471-26-3) and 4-methoxy-N-phenylbenzenesulfonamide (CAS 1146-41-4)—each retain one HBD (HBD = 1) from the unsubstituted sulfonamide –NH– group [1][2]. The N-methyl-N-phenylbenzenesulfonamide (CAS 90-10-8) also has HBD = 0, but lacks the dual methoxy substitution pattern that defines the target compound . This HBD difference directly impacts hydrogen-bonding capacity, solubility parameters, and target recognition in biological systems where sulfonamide N–H often serves as a key pharmacophoric donor [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (CAS 54437-70-6) |
| Comparator Or Baseline | HBD = 1 for CAS 7471-26-3 and CAS 1146-41-4; HBD = 0 for CAS 90-10-8 (but lacking 4-methoxy on sulfonyl ring) |
| Quantified Difference | HBD differential of 1 unit (absolute) vs. closest secondary sulfonamides |
| Conditions | Computed by Cactvs 3.4.8.24 per PubChem 2025.09.15 release; consistent with structural inspection of sulfonamide N-substitution patterns |
Why This Matters
For procurement decisions in medicinal chemistry campaigns or biochemical assay design, the absence of an HBD in CAS 54437-70-6 fundamentally alters the compound's suitability as a tool molecule compared to secondary sulfonamide analogs, particularly when the target binding site requires or disfavors sulfonamide N–H hydrogen bonding.
- [1] PubChem. Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-. Compound Summary CID 9146213. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem. N-(4-Methoxyphenyl)benzenesulfonamide. Compound Summary. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
